6-Fluoroquinazolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSMZAHKVXOYLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444277 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-56-2 |

Source

|

| Record name | 6-fluoroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoroquinazolin-4-ol: A Cornerstone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinazolinones in Medicinal Chemistry

The quinazolinone scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic incorporation of a fluorine atom into this scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide provides a comprehensive technical overview of 6-Fluoroquinazolin-4-ol, a key building block in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, this document aims to deliver not just a compilation of data, but a synthesized understanding of the causality behind its chemical properties and its versatile applications in contemporary drug development.

I. Chemical Structure and Physicochemical Properties: A Foundation for Reactivity and Bioavailability

This compound, also known by its IUPAC name 6-fluoro-3H-quinazolin-4-one, is a bicyclic heterocyclic compound. The core structure consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 6-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its keto form, 6-fluoroquinazolin-4(3H)-one. This tautomerism is a critical feature influencing its reactivity and intermolecular interactions.

Molecular Structure:

An In-depth Technical Guide to 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Fluoroquinazolin-4-ol (also known as 6-fluoro-3H-quinazolin-4-one), a key heterocyclic intermediate in medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Niementowski reaction, and offer a thorough analysis of its spectral characteristics. Furthermore, this guide explores the critical role of the 6-fluoro-quinazolinone scaffold in modern drug development, with a particular focus on its application as a pharmacophore in targeted cancer therapy and antiviral research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and discovery programs.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a "privileged structure" in drug discovery, forming the foundation of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 6-position, as in this compound, can significantly enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, increase binding affinity, and modulate bioavailability.[2]

Consequently, this compound (CAS No. 16499-56-2) has emerged as a highly valuable intermediate for the synthesis of advanced pharmaceutical agents.[3] It is a foundational component in the development of novel active pharmaceutical ingredients (APIs), particularly in oncology and virology.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in a laboratory setting.

Chemical Properties

The key identifying information and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16499-56-2 | [4] |

| Molecular Formula | C₈H₅FN₂O | [4] |

| Molecular Weight | 164.14 g/mol | [4] |

| IUPAC Name | 6-fluoro-3H-quinazolin-4-one | [4] |

| Synonyms | This compound, 6-Fluoro-4-hydroxyquinazoline | [4][5] |

| Appearance | White solid | [3] |

| Melting Point | 250 °C | [5] |

| Boiling Point | 318.3 ± 44.0 °C (Predicted) | [5] |

| Purity | Typically ≥98% | [3] |

Spectroscopic Characterization

Accurate structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound based on analysis of closely related structures and established principles.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The fluorine atom at C6 will cause characteristic splitting patterns (doublets of doublets) for adjacent protons H5 and H7.

-

δ ≈ 12.5 ppm (br s, 1H, N-H): The acidic proton on the nitrogen is typically broad and significantly downfield.

-

δ ≈ 8.1 ppm (s, 1H, H2): The proton at the 2-position.

-

δ ≈ 7.9 ppm (dd, J ≈ 8.8, 3.0 Hz, 1H, H5): The proton ortho to the fluorine atom, showing coupling to both H7 and the fluorine.

-

δ ≈ 7.8 ppm (ddd, J ≈ 8.8, 8.8, 3.0 Hz, 1H, H7): The proton meta to the fluorine, showing coupling to H8, H5, and the fluorine.

-

δ ≈ 7.6 ppm (dd, J ≈ 8.8, 4.5 Hz, 1H, H8): The proton para to the fluorine, showing coupling to H7.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will be characterized by the large C-F coupling constant for C6 and smaller couplings for adjacent carbons.

-

δ ≈ 165.8 ppm (d, ¹JC-F ≈ 250 Hz, C6): Carbon directly attached to fluorine, showing a large one-bond coupling constant.

-

δ ≈ 161.0 ppm (s, C4): The carbonyl carbon.

-

δ ≈ 149.5 ppm (s, C8a): The quaternary carbon at the ring junction.

-

δ ≈ 145.0 ppm (s, C2): The carbon at the 2-position.

-

δ ≈ 128.9 ppm (d, ³JC-F ≈ 11 Hz, C8): Carbon meta to the fluorine.

-

δ ≈ 122.4 ppm (d, ²JC-F ≈ 21 Hz, C5): Carbon ortho to the fluorine.

-

δ ≈ 121.8 ppm (s, C4a): The quaternary carbon at the ring junction.

-

δ ≈ 115.0 ppm (d, ²JC-F ≈ 23 Hz, C7): Carbon ortho to the fluorine.

-

The IR spectrum provides clear evidence of the key functional groups.

-

FT-IR (KBr Pellet):

-

3200-3000 cm⁻¹ (broad): N-H stretching vibration of the amide.

-

~3050 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1680 cm⁻¹ (strong, sharp): C=O (amide) stretching, a characteristic and intense peak.

-

~1610 cm⁻¹ (medium): C=N stretching.

-

~1480 cm⁻¹ (medium): Aromatic C=C stretching.

-

~1250 cm⁻¹ (strong): C-F stretching vibration.

-

Electron Ionization (EI) mass spectrometry will show a prominent molecular ion peak and characteristic fragmentation patterns.

-

EI-MS:

-

m/z 164 (M⁺): The molecular ion peak, corresponding to the molecular weight of C₈H₅FN₂O.[4]

-

m/z 136: A likely fragment resulting from the loss of CO (M⁺ - 28).

-

m/z 109: A fragment possibly formed by the subsequent loss of HCN from the m/z 136 ion.

-

Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the Niementowski quinazolinone synthesis .[1][6] This reaction involves the thermal condensation of a substituted anthranilic acid with an amide. For the target molecule, 2-amino-5-fluorobenzoic acid is reacted with formamide.[7]

Reaction Mechanism: Niementowski Synthesis

The reaction proceeds via an initial acylation of the amino group of 2-amino-5-fluorobenzoic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 6-Fluoroquinazolin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a fluorine atom at the 6-position of the quinazolin-4-ol scaffold has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and unlock novel therapeutic potential. This guide provides a comprehensive technical overview of the 6-fluoroquinazolin-4-ol scaffold, delving into its synthesis, diverse biological activities, and the underlying mechanisms of action. We will explore its significant roles as an anticancer, anti-inflammatory, antimicrobial, and neuroactive agent, supported by experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 6-Fluoro Substitution

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction into the quinazolinone scaffold at the 6-position is not a trivial modification; it is a deliberate design element to modulate:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.

-

Binding Affinity: Fluorine's ability to form hydrogen bonds and other non-covalent interactions can enhance the binding affinity of the molecule to its biological target.

-

Lipophilicity and Bioavailability: The lipophilic nature of fluorine can improve a compound's ability to cross cellular membranes, thereby enhancing its bioavailability.

These advantageous modifications have propelled the this compound scaffold to the forefront of drug discovery research.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this scaffold is its synthesis. A common and effective method involves the cyclization of 2-amino-5-fluorobenzoic acid with formamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-fluorobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Water

-

Anhydrous ethanol

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (e.g., 4 equivalents).

-

Heating: Heat the mixture with stirring to 130°C for approximately 4 hours.[1]

-

Precipitation: After the reaction is complete, cool the mixture to around 60°C and add water to precipitate the product.[1]

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash the crude product with water, followed by anhydrous ethanol to remove impurities.[1]

-

Drying: Dry the purified this compound product.

This protocol provides a reliable route to the core scaffold, which can then be further derivatized to explore a wide range of biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The this compound scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting potent activity against a variety of cancer cell lines.

Mechanism 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline core is a privileged scaffold for the development of EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. 6-Fluoroquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways responsible for cancer cell survival and proliferation.

Caption: EGFR Signaling Pathway Inhibition.

Mechanism 2: Tubulin Polymerization Inhibition

Beyond EGFR, certain 6-fluoroquinazoline derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4]

Caption: Tubulin Polymerization Assay Workflow.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 6-fluoroquinazoline derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Arylureido-4-anilinoquinazoline (7i) | A549 (Lung) | 2.25 | [5] |

| 6-Arylureido-4-anilinoquinazoline (7i) | HT-29 (Colon) | 1.72 | [5] |

| 6-Arylureido-4-anilinoquinazoline (7i) | MCF-7 (Breast) | 2.81 | [5] |

| 4-Anilinoquinazoline derivative | H1975 (Lung) | 1.96 - 3.46 | [6] |

| 4-Anilinoquinazoline derivative | PC-3 (Prostate) | 1.96 - 3.46 | [6] |

| 4-Anilinoquinazoline derivative | MCF-7 (Breast) | 1.96 - 3.46 | [6] |

| Thiazole-quinazoline derivative | A549 (Lung) | 14.79 | [6] |

| Thiazole-quinazoline derivative | MCF-7 (Breast) | 2.86 | [6] |

| Thiazole-quinazoline derivative | HepG-2 (Liver) | 5.9 | [6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases. The this compound scaffold has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Mechanism: NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain fluorine-substituted quinazoline derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[7]

Caption: NF-κB Signaling Pathway Inhibition.

Quantitative Anti-inflammatory Activity

While specific IC50 values for this compound derivatives in anti-inflammatory assays are less commonly reported in readily available literature, studies have shown that various quinazolin-4-one derivatives exhibit a significant percentage of edema inhibition in in vivo models. For instance, some derivatives have shown inhibition of edema ranging from 16.3% to 36.3% at a dose of 50 mg/kg.[8]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The this compound scaffold has also shown promise as a source of novel antimicrobial and antifungal agents.

Mechanism: Inhibition of Type II Topoisomerases

The primary mode of action for the antimicrobial and antifungal activity of many fluoroquinolone-related compounds is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria, and a similar enzyme in fungi.[9] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, 6-fluoroquinazoline derivatives can effectively block microbial proliferation.

Quantitative Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 6-fluoroquinazolinone derivatives against various microbial strains.

| Derivative | Microorganism | MIC/EC50 (µg/mL) | Reference |

| Thioether and ethyl ester derivative (D1) | Xanthomonas campestris | 3.4 | [10] |

| Thioether and ethyl ester derivative (D2) | Xanthomonas campestris | 4.4 | [10] |

| Thioether and ethyl ester derivative (D3) | Xanthomonas campestris | 4.1 | [10] |

| Thioether and ethyl ester derivative (D4) | Xanthomonas campestris | 4.7 | [10] |

| 1,2,4-Triazole Mannich base derivative (4f) | Xanthomonas oryzae pv. oryzae | 18.8 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial or fungal strains

-

96-well microplates

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound derivatives (dissolved in DMSO)

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin or other viability indicator (optional)

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Neuroactivity: Modulation of GABA-A Receptors

Emerging research suggests that the quinazoline scaffold can also interact with targets in the central nervous system, including GABA-A receptors.

Mechanism: Positive Allosteric Modulation of GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain. Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. Some quinazoline derivatives have been found to act as positive allosteric modulators of GABA-A receptors, suggesting their potential for the development of novel neuroactive drugs.[4]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, infectious diseases, and neuroscience. The strategic incorporation of the 6-fluoro substituent has proven to be a key factor in enhancing the therapeutic properties of this scaffold.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translation of promising in vitro results into preclinical and clinical development.

The continued exploration of the this compound scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel 6-Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives against Phytopathogenic Bacteria and Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hielscher.com [hielscher.com]

- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Mechanistic Speculation and Investigative Framework for 6-Fluoroquinazolin-4-ol

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities.[1][2][3] 6-Fluoroquinazolin-4-ol, a simple derivative of this core, represents a foundational structure whose specific mechanism of action is not yet elucidated.[4][5] This technical guide provides a speculative framework for its potential mechanisms of action, drawing parallels from extensively studied, structurally related quinazolinone derivatives. We present three primary, plausible hypotheses for its biological role: as an inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, as a modulator of microtubule dynamics, and as a ligand for GABA(A) receptors. For each hypothesis, we provide a detailed scientific rationale and a comprehensive, step-by-step experimental protocol designed to rigorously test the speculation. This document is intended for researchers, scientists, and drug development professionals, offering a structured, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach to uncovering the therapeutic potential of this and similar novel chemical entities.

Introduction: The Quinazolinone Core and the Enigma of this compound

The quinazolinone ring system, a fusion of benzene and pyrimidinone rings, is a prolific scaffold in both natural products and synthetic pharmaceuticals.[6][7] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][8] This versatility arises from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets.

Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, and on the benzene ring (notably positions 6 and 8) are critical for defining the specific pharmacological activity.[3][6] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[9][10] Specifically, the 6-position on the quinazolinone ring has been identified as a key site for modification in the development of potent kinase inhibitors.[11]

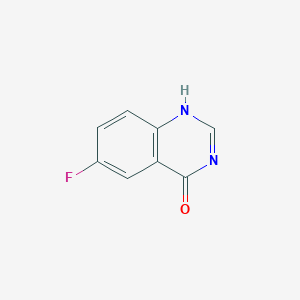

This compound (Figure 1) is a structurally minimalist representation of this class. While it is commercially available as a synthetic intermediate, its intrinsic biological activity remains uncharacterized.[4][5] The absence of complex substituents suggests it may act as a fragment or a weak, promiscuous binder. However, its core structure provides a valid starting point for speculating on its potential as a bioactive agent. This guide will explore the most prominent and well-documented mechanisms associated with the quinazolinone scaffold to build a logical, testable framework for this compound.

Figure 1: Chemical Structure of this compound

Caption: The 2D structure of this compound (IUPAC Name: this compound), CAS Number: 16499-56-2.[4]

Hypothesis I: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

Mechanistic Rationale

The quinazoline core is the foundational scaffold for several first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[12][13] These drugs function by competing with ATP at the kinase domain of EGFR, thereby inhibiting the autophosphorylation and downstream signaling that drives cell proliferation in certain cancers.[14] The 4-anilino-quinazoline moiety is considered a privileged scaffold for developing EGFR TKIs.[12]

While this compound lacks the characteristic 4-anilino side chain, its core structure is homologous to the hinge-binding region of these established inhibitors. The nitrogen at position 1 (N1) of the quinazoline ring typically forms a critical hydrogen bond with the backbone of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[15] The fluorine atom at the 6-position could potentially enhance binding affinity or modulate the electronics of the ring system. Studies on similar scaffolds have demonstrated that fluorine substitution can lead to dramatic enhancements in potency.[11]

Hypothesis: this compound acts as a fragment-like, competitive inhibitor of the EGFR ATP-binding site, with the quinazolinone core engaging the kinase hinge region. Its inhibitory activity is expected to be modest due to the lack of extended substituents that would occupy adjacent hydrophobic pockets.

Proposed Signaling Pathway

References

- 1. apjhs.com [apjhs.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. journal.waocp.org [journal.waocp.org]

- 15. japsonline.com [japsonline.com]

Unlocking the Therapeutic Potential of 6-Fluoroquinazoline Derivatives: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the quinazoline core, enhancing metabolic stability, membrane permeability, and target-binding affinity. This guide provides a comprehensive overview of the established and emerging therapeutic targets of 6-fluoroquinazoline derivatives, detailing the mechanistic rationale behind their activity and providing robust, field-proven protocols for their identification and validation.

The Strategic Advantage of the 6-Fluoro Substituent

The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic degradation. Its introduction at the 6-position of the quinazoline ring system offers several key advantages in drug design:

-

Metabolic Stability: The 6-fluoro group can block potential sites of oxidative metabolism, prolonging the compound's half-life and improving its pharmacokinetic profile.

-

Enhanced Lipophilicity: Fluorine's high electronegativity can increase the lipophilicity of the molecule, facilitating its passage across cellular membranes to engage with intracellular targets.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinazoline core, influencing its ionization state at physiological pH and potentially enhancing its interaction with target proteins.

-

Conformational Control: The small size of the fluorine atom allows it to act as a "smart" hydrogen bond acceptor and can induce specific conformational preferences in the molecule, leading to improved target selectivity.

Key Therapeutic Targets of 6-Fluoroquinazoline Derivatives

Our extensive analysis of the current literature and preclinical data has identified several key protein families that are effectively modulated by 6-fluoroquinazoline derivatives.

Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Mechanism of Action: 6-Fluoroquinazoline derivatives, such as Gefitinib (Iressa®), function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The quinazoline core mimics the adenine ring of ATP, while the 6-fluoro substituent enhances binding affinity and cellular potency. These inhibitors lock the receptor in an inactive conformation, preventing autophosphorylation and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Diagram: EGFR Inhibition by 6-Fluoroquinazoline Derivatives

Caption: Inhibition of EGFR signaling by 6-fluoroquinazoline derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action: Certain 6-fluoroquinazoline derivatives, such as Vandetanib (Caprelsa®), are multi-targeted tyrosine kinase inhibitors that exhibit potent activity against VEGFR-2. Similar to their mechanism against EGFR, these compounds compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream pro-angiogenic signaling pathways.

Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant BTK activity is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action: Novel 6-fluoroquinazoline derivatives have been developed as potent and selective inhibitors of BTK. They typically form a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks the downstream signaling cascade that promotes B-cell proliferation and survival.

Experimental Workflows for Target Identification and Validation

The following protocols provide a robust framework for the identification and validation of the therapeutic targets of novel 6-fluoroquinazoline derivatives.

Target Identification: Kinase Profiling

Objective: To identify the primary kinase targets of a novel 6-fluoroquinazoline derivative from a broad panel of human kinases.

Methodology:

-

Compound Preparation: Dissolve the 6-fluoroquinazoline derivative in 100% DMSO to a stock concentration of 10 mM.

-

Kinase Panel Screening:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of active human kinases (e.g., >400 kinases).

-

Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

-

A "hit" is typically defined as a compound that causes >90% inhibition of kinase activity.

-

-

Dose-Response Analysis:

-

For the identified hits, perform a 10-point dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

The IC50 values will provide a quantitative measure of the compound's potency against each kinase.

-

Diagram: Kinase Profiling Workflow

Caption: Workflow for identifying kinase targets of 6-fluoroquinazoline derivatives.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the 6-fluoroquinazoline derivative to its putative target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2) to 80-90% confluency.

-

Treat the cells with the 6-fluoroquinazoline derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat-shock the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

-

-

Data Interpretation:

-

Binding of the compound to the target protein will stabilize it against thermal denaturation.

-

A shift in the melting curve (i.e., higher thermal stability) in the presence of the compound confirms target engagement.

-

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 6-fluoroquinazoline derivatives against their primary targets.

| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |

| Gefitinib | EGFR | 2-37 | A431 cell proliferation | |

| Vandetanib | VEGFR-2 | 40 | HUVEC cell proliferation | |

| Afatinib | EGFR/HER2 | 0.5/14 | NCI-N87 cell proliferation | |

| Ibrutinib | BTK | 0.5 | BTK enzyme assay |

Conclusion and Future Directions

The 6-fluoroquinazoline scaffold represents a highly versatile platform for the development of targeted therapies. The strategic incorporation of the 6-fluoro substituent has proven to be a successful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of these inhibitors. While significant progress has been made in targeting well-established oncogenes such as EGFR, VEGFR-2, and BTK, the potential of 6-fluoroquinazoline derivatives is far from exhausted.

Future research should focus on:

-

Exploring Novel Targets: High-throughput screening and chemoproteomics approaches can be employed to identify novel kinase and non-kinase targets for this privileged scaffold.

-

Overcoming Drug Resistance: The development of next-generation 6-fluoroquinazoline derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

-

Expanding Therapeutic Indications: The anti-inflammatory and immunomodulatory properties of some 6-fluoroquinazoline derivatives warrant their investigation in non-oncological indications, such as autoimmune diseases and inflammatory disorders.

By leveraging the principles of medicinal chemistry and a deep understanding of disease biology, the full therapeutic potential of 6-fluoroquinazoline derivatives can be realized, leading to the development of new and effective medicines for a wide range of human diseases.

Spectroscopic Elucidation of 6-Fluoroquinazolin-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, quinazolinone scaffolds are of paramount importance, serving as the foundation for a multitude of therapeutic agents.[1][2] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 6-Fluoroquinazolin-4-ol (CAS: 16499-56-2) a critical intermediate in drug development.[3][4] This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous structural confirmation and quality assessment of this compound. We delve into the causal principles behind the observed spectral characteristics, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as 6-fluoro-3H-quinazolin-4-one, belongs to a class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2] The parent quinazolinone structure is a privileged scaffold in drug design, and the introduction of a fluorine atom at the 6-position is a common strategy to enhance metabolic stability and binding affinity.

Accurate and comprehensive characterization of this intermediate is the bedrock of any successful synthesis campaign. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's structure, confirming its identity, purity, and the absence of critical impurities. This document serves as a practical reference for interpreting the key spectral data of this important building block.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16499-56-2 | PubChem[1] |

| Molecular Formula | C₈H₅FN₂O | PubChem[1] |

| Molecular Weight | 164.14 g/mol | PubChem[1] |

| IUPAC Name | 6-fluoro-3H-quinazolin-4-one | PubChem[1] |

| Appearance | White to off-white solid | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment. The spectra are typically recorded in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and provides a distinct solvent signal for calibration.[5]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The presence of the fluorine atom at C-6 introduces characteristic splitting patterns (H-F coupling) that are diagnostic for this structure.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.6 | br s | - | NH (amide) |

| ~8.15 | s | - | H-2 |

| ~7.90 | dd | J_HF ≈ 8.8 Hz, J_HH = 2.8 Hz | H-5 |

| ~7.80 | td | J_HH ≈ 8.8 Hz, J_HF ≈ 5.6 Hz | H-7 |

| ~7.60 | dd | J_HH ≈ 8.8 Hz, J_HH = 4.8 Hz | H-8 |

Expertise & Experience: The broad singlet (~12.6 ppm) is characteristic of the acidic N-H proton of the lactam, which often exchanges with residual water in the solvent, leading to broadening. The H-2 proton appears as a sharp singlet downfield (~8.15 ppm) as it has no adjacent proton neighbors. The aromatic protons are most informative. H-5 is a doublet of doublets due to ortho coupling with H-7 (which is further away, so this might not be resolved and could appear as a doublet from H-F coupling) and a stronger ortho coupling to the fluorine atom. H-7 is expected to be a triplet of doublets, split by its ortho neighbors H-8 and the fluorine atom. H-8 appears as a doublet of doublets, split by its ortho neighbor H-7 and a smaller meta coupling to H-5. The assignments are based on established data for the parent 4(3H)-quinazolinone and predictable substituent effects of fluorine.[5][6]

Logical Workflow for ¹H NMR Assignment

Caption: Correlation diagram for ¹H NMR assignments.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The fluorine atom causes both a direct, large C-F coupling and smaller couplings to adjacent carbons, which are invaluable for assignment.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Coupling (J_CF) Hz | Assignment |

| ~164.0 | d, J ≈ 248 Hz | C -6 |

| ~161.0 | s | C -4 (C=O) |

| ~146.0 | d, J ≈ 2 Hz | C -8a |

| ~145.5 | s | C -2 |

| ~129.0 | d, J ≈ 8 Hz | C -8 |

| ~123.0 | d, J ≈ 24 Hz | C -7 |

| ~121.5 | d, J ≈ 8 Hz | C -4a |

| ~110.0 | d, J ≈ 22 Hz | C -5 |

Expertise & Experience: The most striking feature is the C-6 signal, which appears as a doublet with a very large one-bond C-F coupling constant (~248 Hz). The carbonyl carbon (C-4) is typically found around 161 ppm. The other aromatic carbons also exhibit splitting due to two-bond and three-bond couplings with fluorine, albeit with smaller J values. These C-F couplings are diagnostic and provide definitive evidence for the position of the fluorine substituent.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8]

Predicted IR Absorption Bands (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretching (amide) |

| ~1680 | Strong | C=O stretching (amide, lactam) |

| ~1615 | Strong | C=N stretching |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-F stretching |

| ~850 | Strong | C-H out-of-plane bending |

Expertise & Experience: The IR spectrum is dominated by a strong, sharp absorption for the carbonyl (C=O) group around 1680 cm⁻¹.[8] A broad absorption in the high-frequency region (3200-2800 cm⁻¹) is characteristic of the N-H stretch of the amide, which is often broadened due to hydrogen bonding in the solid state. The C=N and aromatic C=C stretching vibrations are also prominent in the 1615-1450 cm⁻¹ region.[9] Critically, a strong band around 1250 cm⁻¹ is indicative of the C-F bond stretch, providing key evidence for fluorination.[10]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and can offer clues about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Value | Ion | Comments |

| 165.046 | [M+H]⁺ | Protonated molecular ion. Calculated for C₈H₆FN₂O⁺: 165.0464. |

| 187.028 | [M+Na]⁺ | Sodium adduct. Calculated for C₈H₅FN₂NaO⁺: 187.0284. |

| 137.051 | [M+H-CO]⁺ | Loss of carbon monoxide from the parent ion. |

Trustworthiness: For a compound with the formula C₈H₅FN₂O, the expected monoisotopic mass is 164.0386 Da.[1] In positive ion ESI mode, the most prominent peak would be the protonated molecular ion [M+H]⁺ at m/z 165.0464. The observation of this ion with high mass accuracy (typically < 5 ppm error) by HRMS provides unambiguous confirmation of the molecular formula. The loss of 28 Da (corresponding to CO) is a characteristic fragmentation pathway for quinazolinones.

Standard Operating Protocols for Spectroscopic Analysis

The following protocols represent self-validating systems for the reliable characterization of this compound.

NMR Data Acquisition Workflow

References

- 1. This compound | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]

- 4. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. rsc.org [rsc.org]

- 9. chemistryjournal.in [chemistryjournal.in]

- 10. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 6-Fluoroquinazolin-4-ol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-4-ol

Abstract

This compound is a pivotal intermediate in contemporary medicinal chemistry, serving as a foundational scaffold for a new generation of therapeutic agents.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this guide furnishes the theoretical background, predictive insights based on the quinazolinone class of molecules, and detailed, field-proven experimental protocols to empower researchers to generate the necessary data for their specific applications.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 16499-56-2) is a fluorinated heterocyclic compound belonging to the quinazolinone family.[2][3] Quinazolinones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[4][5] The introduction of a fluorine atom at the 6-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a highly valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs).[1][6]

The successful progression of any candidate molecule from the laboratory to the clinic is contingent upon a thorough understanding of its physicochemical characteristics. For this compound, two of the most critical parameters are its solubility and stability.

-

Solubility dictates the concentration of the compound that can be achieved in a given solvent system. This is crucial for:

-

Stability refers to the compound's resistance to chemical degradation under various conditions. A comprehensive stability profile is essential for:

-

Process Chemistry: Identifying and mitigating conditions that could lead to impurity formation during synthesis and scale-up.

-

Analytical Method Development: Creating stability-indicating methods that can accurately quantify the parent compound in the presence of its degradants.[9]

-

Storage and Shelf-life Determination: Establishing appropriate storage conditions to ensure the compound's integrity over time.[10]

-

This guide will provide the necessary protocols and theoretical understanding to thoroughly characterize these two key attributes of this compound.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in different solvent systems and under various stress conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16499-56-2 | [2] |

| Molecular Formula | C₈H₅FN₂O | [2] |

| Molecular Weight | 164.14 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 250 °C | [11] |

| pKa | 1.28 ± 0.20 (Predicted) | [11] |

| XLogP3-AA (Predicted) | 0.8 | [2] |

The quinazolinone core possesses both hydrogen bond donors (-NH) and acceptors (C=O, ring nitrogens), suggesting the potential for complex interactions with protic and aprotic solvents. The predicted pKa indicates that the molecule is a weak acid. The presence of the fluorine atom increases the molecule's polarity and can influence its crystal lattice energy, both of which will impact solubility.[6]

Determination of Solubility Profile

Solubility can be assessed from two perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.[8]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[12] The shake-flask method is the gold standard for this determination.[13]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.[12]

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve with known concentrations of the compound must be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H5FN2O | CID 135480520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Solubility Test | AxisPharm [axispharm.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. biomedres.us [biomedres.us]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

The Strategic Role of 6-Fluoroquinazolin-4-ol in Modern Medicinal Chemistry: A Technical Guide

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among its numerous derivatives, 6-Fluoroquinazolin-4-ol has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position of the quinazolinone core significantly enhances its pharmacological profile, improving metabolic stability, bioavailability, and target binding affinity.[1] This technical guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and its pivotal role in the development of targeted therapies, particularly in oncology and virology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile intermediate.

Introduction: The Significance of the Fluorinated Quinazolinone Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a fluorine atom, a common strategy in medicinal chemistry known as "fluorine scanning," can profoundly influence a molecule's physicochemical and pharmacokinetic properties. In the context of the quinazolinone scaffold, the placement of a fluorine atom at the 6-position has been shown to be particularly advantageous.[1] This substitution can enhance binding interactions with target proteins, increase metabolic stability by blocking potential sites of oxidation, and improve membrane permeability, thereby augmenting overall bioavailability.[1]

This compound (CAS No. 16499-56-2) serves as a key intermediate for the synthesis of a multitude of biologically active molecules.[5][6] Its utility lies in the reactivity of the hydroxyl group at the 4-position, which can be readily converted to other functional groups, allowing for diverse structural modifications and the exploration of structure-activity relationships (SAR). This guide will delve into the synthetic pathways to access this important precursor and explore its application in the development of potent inhibitors of key biological targets.

Synthesis and Chemical Properties of this compound

The most common and established method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide.[7] For this compound, the synthesis typically starts from 2-amino-5-fluorobenzoic acid.

Synthetic Pathway

A reliable route to this compound involves the cyclization of 2-amino-5-fluorobenzoic acid with formamide.[8] This reaction is often carried out at elevated temperatures.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-5-fluorobenzoic acid and formamide.

Materials:

-

2-amino-5-fluorobenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (5-10 equivalents).

-

Heating: Heat the reaction mixture to 130-160°C and maintain this temperature for 2-4 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a white solid.[6]

Causality of Experimental Choices:

-

Excess Formamide: Using an excess of formamide serves as both a reactant and a solvent, driving the reaction to completion according to Le Chatelier's principle.[9]

-

Elevated Temperature: The reaction requires a significant activation energy for the cyclization to occur. The temperature range of 130-160°C is optimal for achieving a reasonable reaction rate without causing significant degradation of the starting materials or product.[9]

-

Precipitation in Water: this compound is sparingly soluble in cold water, allowing for its effective precipitation and separation from the highly water-soluble formamide.

-

Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility at different temperatures.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Role in Medicinal Chemistry: Targeting Key Pathways in Disease

The 6-fluoroquinazolin-4-one scaffold is a versatile platform for the development of inhibitors targeting a range of biological macromolecules. Its derivatives have shown significant promise in oncology and virology.

Anticancer Applications: Inhibition of EGFR and Tubulin

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[10][11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer therapies.[11] Quinazoline-based molecules are well-established inhibitors of EGFR.[10][11] The 4-anilinoquinazoline scaffold, in particular, has been extensively developed, leading to several FDA-approved drugs. The 6-fluoro substitution can enhance the binding affinity of these inhibitors to the ATP-binding site of the EGFR kinase domain.

Caption: Simplified EGFR signaling pathway and its inhibition by 6-fluoroquinazolin-4-one derivatives.

3.1.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-validated strategy in cancer chemotherapy. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[12][13] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antiproliferative Activity Data

Derivatives of 6-fluoroquinazolin-4-one have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Fluoroquinazolinone-Amino Acid Hybrids | MCF-7 (Breast Cancer) | 0.44 ± 0.01 | |

| Fluoroquinazolinone-Amino Acid Hybrids | MDA-MBA-231 (Breast Cancer) | 0.43 ± 0.02 | |

| 4-Anilino-6-arylureidoquinazolines | A549 (Lung Cancer) | 2.25 | |

| 4-Anilino-6-arylureidoquinazolines | HT-29 (Colon Cancer) | 1.72 | |

| 4-Anilino-6-arylureidoquinazolines | MCF-7 (Breast Cancer) | 2.81 | |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 |

Antiviral and Antimicrobial Applications

Beyond oncology, the 6-fluoroquinazolinone scaffold has shown promise in the development of antiviral and antimicrobial agents. Notably, derivatives have been investigated as inhibitors of the SARS-CoV-2 3CLpro enzyme, a key protease in the viral life cycle.[1] Additionally, certain 6-fluoroquinazoline derivatives have exhibited significant antifungal activity against plant pathogenic fungi.[1]

Structure-Activity Relationship (SAR) and Pharmacokinetic Insights

The versatility of the 6-fluoroquinazolin-4-one core allows for systematic modifications to optimize biological activity and pharmacokinetic properties.

-

Substitution at the 4-position: As previously mentioned, the hydroxyl group at the 4-position is a key handle for derivatization. Conversion to an amino group, followed by substitution with various anilines, is a common strategy for targeting the ATP-binding pocket of kinases like EGFR.

-

Modifications at other positions: Further functionalization of the quinazoline ring can fine-tune the molecule's properties. For instance, substitutions at the 2- and 7-positions can impact potency and selectivity.

-

Pharmacokinetics: The fluorine atom at the 6-position generally improves metabolic stability. However, the overall pharmacokinetic profile of a derivative depends on the nature of the substituents. It is crucial to consider properties such as solubility, permeability, and plasma protein binding during the lead optimization process. Some studies have shown that quinazolinone derivatives can have favorable pharmacokinetic profiles, though oral bioavailability can be a challenge for certain analogs.[11]

| Parameter | Observation | Implication |

| Absorption | Oral bioavailability can be variable. | Modifications to improve solubility and permeability are often necessary. |

| Distribution | High plasma protein binding is common for some derivatives. | This can affect the free drug concentration and efficacy. |

| Metabolism | The 6-fluoro group enhances metabolic stability. | Reduced first-pass metabolism can lead to higher systemic exposure. |

| Excretion | Biliary excretion can be a major route of elimination.[11] | This can influence the drug's half-life and potential for drug-drug interactions. |

Future Perspectives and Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic use has led to the development of numerous potent and selective inhibitors of key biological targets. The fluorinated quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Future research in this area will likely focus on:

-

The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

The exploration of new therapeutic applications for 6-fluoroquinazolinone-based compounds.

-

The use of computational methods, such as molecular docking and 3D-QSAR, to guide the rational design of next-generation inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

In Silico Modeling of 6-Fluoroquinazolin-4-ol Derivatives: A Strategic Guide to Computational Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of a fluorine atom at the 6-position, creating the 6-Fluoroquinazolin-4-ol core, offers a strategic advantage, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comprehensive framework for the in silico modeling of this compound derivatives, navigating from initial target identification to lead optimization. We will explore the causality behind key computational choices, outline self-validating protocols to ensure scientific rigor, and present a workflow that integrates molecular docking, molecular dynamics, and ADMET prediction to accelerate the discovery of novel therapeutic agents.

The Modern Drug Discovery Cascade: An Integrated In Silico Approach

The contemporary drug discovery process leverages computational techniques to de-risk and expedite the identification of promising drug candidates, significantly reducing the time and cost associated with traditional laboratory-based screening.[4] For a specific chemical class like this compound derivatives, this process is not a linear path but an iterative cycle of design, prediction, and validation. The goal is to build a robust, evidence-based hypothesis for a compound's mechanism of action and drug-like potential before committing to costly synthesis and in vitro testing.

Below is a diagram illustrating the comprehensive in silico workflow that forms the backbone of this guide.

Caption: The integrated in silico drug discovery workflow.

Target Identification and Structural Preparation

The journey begins with identifying a biologically relevant target. Quinazoline derivatives are known to inhibit a range of protein targets, making them versatile scaffolds for various diseases.[3] Prominent examples include Epidermal Growth Factor Receptor (EGFR) in cancer[4][5][6], Matrix Metalloproteinase-13 (MMP-13) in osteoarthritis[7], and p21-activated kinase 4 (PAK4), also implicated in cancer.[8]

Expertise & Causality: The choice of target is paramount. For this guide, we will use EGFR as our primary example. EGFR is a transmembrane tyrosine kinase whose overexpression is linked to the progression of various cancers.[5] Quinazoline derivatives have been successfully developed as EGFR inhibitors (e.g., Gefitinib), making this a well-validated target for this scaffold.[9]

Protocol 1: Target Selection and Preparation

-

Search the Protein Data Bank (PDB): Access the PDB (rcsb.org) and search for the target of interest (e.g., "Epidermal Growth Factor Receptor Kinase Domain").

-

Select a High-Quality Structure: Filter results for human protein, a high resolution (< 2.5 Å), and the presence of a co-crystallized ligand, preferably one with a similar scaffold. A good starting point could be PDB ID: 1M17, which shows EGFR bound to a quinazoline inhibitor.

-

Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components:

-

Delete all water molecules.

-

Remove any co-solvents or ions not critical for binding.

-

If the biological unit is a homodimer, retain only one chain (e.g., Chain A) for simplicity, unless the binding site spans the interface.

-

-

Prepare the Protein Structure: This is a critical self-validating step to ensure the protein is computationally ready.

-

Add Hydrogens: PDB files often lack hydrogen atoms. Add them, ensuring correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4.

-

Assign Partial Charges: Assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM).

-

Save the Prepared Receptor: Export the cleaned, protonated, and charged protein structure in a suitable format (e.g., PDBQT for AutoDock).

-

Molecular Docking: Predicting Binding Affinity and Conformation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[10] This allows for the rapid screening of a virtual library of this compound derivatives to prioritize those with the highest predicted affinity for the target's active site.

Trustworthiness: The most crucial validation protocol in docking is re-docking . Before screening new compounds, the co-crystallized ligand from the PDB structure is extracted and docked back into the receptor's binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen docking parameters are reliable.

Protocol 2: Molecular Docking Workflow (using AutoDock Vina as an example)

-

Ligand Preparation:

-

Sketch the this compound derivatives in a 2D chemical drawing tool.

-

Convert the 2D structures to 3D using a program like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges and define rotatable bonds. Save in PDBQT format.

-

-

Grid Box Definition: Define the search space for the docking algorithm. The grid box should be centered on the known binding site (identified from the co-crystallized ligand) and large enough to encompass the entire site plus some surrounding space (e.g., a 25x25x25 Å cube).

-

Run Docking Simulation: Execute the docking program using the prepared receptor, ligand(s), and grid parameters. The output will typically provide several binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Analysis of Results:

-

Analyze the top-ranked pose for each derivative.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). Key interactions with active site residues stabilize the complex.[8] For EGFR, interactions with residues in the ATP-binding site are crucial.[4]

-

Compare the binding scores across the library of derivatives.

-

Data Presentation: Sample Docking Results

| Compound ID | This compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) |

| Reference | Gefitinib | -9.8 | Met793, Leu718, Gly796 |

| FQ-01 | (R1=H, R2=H) | -7.5 | Met793, Leu718 |

| FQ-02 | (R1=Methyl, R2=Aniline) | -9.2 | Met793, Leu718, Cys797 |

| FQ-03 | (R1=Ethyl, R2=4-fluoroaniline) | -10.1 | Met793, Leu718, Gly796, Cys797 |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, the biological environment is dynamic. MD simulations model the movements of atoms in the protein-ligand complex over time, providing critical insights into its stability and the persistence of key interactions.[7][11] A stable complex in an MD simulation lends much higher confidence to the docking prediction.

Expertise & Causality: We run MD simulations because a high docking score is meaningless if the ligand is unstable in the binding pocket and dissociates quickly. The simulation, governed by a physics-based force field (e.g., AMBER, GROMOS), models the complex in a simulated aqueous environment, providing a more realistic assessment. The stability of the ligand's RMSD relative to the protein is a key indicator of a stable binding mode.

Caption: The Molecular Dynamics (MD) simulation workflow.

Protocol 3: MD Simulation and Analysis

-

System Setup: Take the best-ranked docked pose of a promising derivative (e.g., FQ-03).

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

-

Minimization: Perform energy minimization to relax the system and remove any bad contacts.

-

Heating and Equilibration: Gradually heat the system to physiological temperature (e.g., 310 K) and then equilibrate it under constant pressure to ensure the system reaches a stable state.

-

Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect data on the system's dynamics.[11]

-

Trajectory Analysis (Self-Validation):

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and the ligand remains stably bound.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions. Residues in the binding pocket should ideally show low fluctuation.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation. The persistence of key H-bonds identified in docking confirms their importance.

-

ADMET Prediction: Profiling for Drug-Likeness

A compound that binds strongly to its target is not necessarily a good drug. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[12] In silico ADMET prediction is a critical filtering step to eliminate compounds likely to fail in clinical trials due to poor pharmacokinetics or toxicity.[13][14]

Trustworthiness: Relying on a single prediction algorithm can be misleading. The best practice is to use a consensus approach, employing multiple web-based tools (e.g., SwissADME, pkCSM, admetSAR) to evaluate properties.[13] This cross-validation provides a more reliable profile. A key starting point is evaluating Lipinski's Rule of Five, a set of heuristics used to predict oral bioavailability.[15]

Protocol 4: In Silico ADMET Profiling

-

Input Structures: Obtain the SMILES strings or 2D structures of the lead candidates.

-

Use Web Servers: Submit the structures to ADMET prediction servers like SwissADME.

-